4,6-dimethyl-2-(pyrrolidin-3-yl)pyrimidine dihydrochloride
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Overview
Description
4,6-Dimethyl-2-(pyrrolidin-3-yl)pyrimidine dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with two methyl groups and a pyrrolidin-3-yl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-2-(pyrrolidin-3-yl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the condensation of appropriate precursors, such as amines and ketones, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(pyrrolidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 4,6-dimethyl-2-(pyrrolidin-3-yl)pyrimidine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of pyrimidine derivatives on cellular processes. It can serve as a tool to investigate the role of pyrimidine metabolism in various biological systems.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4,6-dimethyl-2-(pyrrolidin-3-yl)pyrimidine dihydrochloride exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidine
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine
4,6-Dimethyl-2-(morpholin-3-yl)pyrimidine
Uniqueness: 4,6-Dimethyl-2-(pyrrolidin-3-yl)pyrimidine dihydrochloride stands out due to its specific substitution pattern and the presence of the pyrrolidin-3-yl group. This unique structure can lead to different reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
2460749-92-0 |
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Molecular Formula |
C10H17Cl2N3 |
Molecular Weight |
250.17 g/mol |
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-3-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-7-5-8(2)13-10(12-7)9-3-4-11-6-9;;/h5,9,11H,3-4,6H2,1-2H3;2*1H |
InChI Key |
PZHKCUQBQSXHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNC2)C.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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